molecular formula C15H16FN3O3 B2958432 ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate CAS No. 1006481-95-3

ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate

Cat. No.: B2958432
CAS No.: 1006481-95-3
M. Wt: 305.309
InChI Key: QZLRGQORTLZBCZ-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 4-fluorophenyl group at the N1 position, methyl groups at C3 and C5, and an ethyl ester-linked N-hydroxyimino acetamide moiety at C2. Its molecular formula is C₁₆H₁₇FN₄O₃, with a molecular weight of 332.34 g/mol.

Properties

IUPAC Name

ethyl (2E)-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]-2-hydroxyiminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3/c1-4-22-15(20)14(18-21)13-9(2)17-19(10(13)3)12-7-5-11(16)6-8-12/h5-8,21H,4H2,1-3H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZLRGQORTLZBCZ-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NO)C1=C(N(N=C1C)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/O)/C1=C(N(N=C1C)C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Molecular Formula and Structure

  • Molecular Formula : C15H18FN3O2
  • Molecular Weight : 291.13 g/mol
  • CAS Number : 1078161-73-5

The structure features a pyrazole ring substituted with a fluorophenyl group and a hydroxyimino acetate moiety, which contributes to its potential pharmacological properties.

The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly kinases. Kinases are crucial in regulating cellular functions, and their inhibition can lead to therapeutic effects in diseases such as cancer and inflammation.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The presence of the pyrazole scaffold is common in many kinase inhibitors, indicating a potential role in cancer therapy .

Anti-inflammatory Properties

Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways such as NF-κB, which are involved in inflammatory responses. This compound may similarly modulate these pathways .

In Vitro Studies

Several studies have investigated the compound's efficacy in vitro:

  • Kinase Inhibition : this compound has been shown to inhibit specific kinases involved in cell proliferation and survival .
  • Cytotoxicity Assays : Cytotoxic effects were observed in various cancer cell lines, suggesting its potential as an anticancer agent .

Comparative Analysis with Other Compounds

A comparative analysis of similar compounds reveals the following:

Compound NameStructural FeaturesBiological Activity
Compound APyrazolo[1,5-a]pyrimidine coreAnticancer activity
Compound BHydroxy substituentsKinase inhibition
This compoundFluorinated phenyl ringPotential anticancer and anti-inflammatory effects

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related pyrazole derivatives have shown favorable absorption and distribution profiles. Toxicological assessments are necessary to determine safety parameters for further clinical development .

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

Key analogs and their distinguishing features are summarized below:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties References
Ethyl 2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-(N-hydroxyimino)acetate Pyrazole core, N-hydroxyimino, ethyl ester C₁₆H₁₇FN₄O₃ 332.34 High polarity due to N-hydroxyimino; moderate solubility in DMSO
Ethyl 2-amino-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetate hydrochloride Amino group instead of N-hydroxyimino; hydrochloride salt C₁₅H₁₉ClFN₃O₂ 327.78 Improved water solubility due to ionic form; reduced redox activity
N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide Thiazole ring replaces ester; sulfanyl group C₁₉H₂₀FN₅OS 393.46 Enhanced metabolic stability; thioether linkage increases lipophilicity
2-{2-[5-(4-Fluorophenyl)-1-(tetrahydro-2H-pyran-4-ylmethyl)-1H-pyrazol-4-yl]-1,3-thiazol-4-yl}-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide Tetrahydro-2H-pyran substituents; thiazole-acetamide C₂₇H₃₁FN₄O₃S 526.63 Extended pharmacokinetic half-life; improved blood-brain barrier penetration

Physicochemical and Pharmacological Comparisons

  • Thiazole-containing analogs (e.g., ) show superior solubility in lipid-rich environments, attributed to sulfur-based functional groups.
  • Stability: The N-hydroxyimino group in the target compound may confer susceptibility to hydrolysis under acidic conditions, unlike the more stable amino or thioether substituents in analogs .
  • Thiazole- and tetrahydro-2H-pyran-modified analogs demonstrate higher selectivity for kinase inhibition (e.g., JAK2/STAT3 pathways) due to enhanced steric complementarity with hydrophobic enzyme pockets .

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